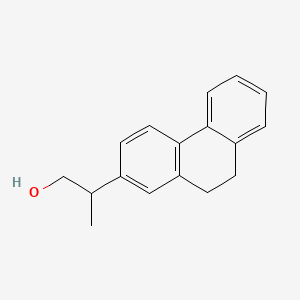
2-(9,10-Dihydrophenanthren-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9,10-Dihydrophenanthren-2-yl)propan-1-ol is an organic compound derived from 9,10-dihydrophenanthrene It is a member of the phenanthrene family, which is known for its polycyclic aromatic hydrocarbon structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,10-Dihydrophenanthren-2-yl)propan-1-ol typically involves the reduction of 9,10-dihydrophenanthrene derivatives. One common method is the reduction of 9,10-dihydrophenanthrene using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds under reflux conditions, yielding the desired alcohol product.
Industrial Production Methods
Industrial production of this compound may involve similar reduction techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(9,10-Dihydrophenanthren-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(9,10-Dihydrophenanthren-2-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of the 3CLpro enzyme, which is crucial for the replication of certain viruses, including SARS-CoV-2. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting viral replication.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydrophenanthrene: The parent compound from which 2-(9,10-Dihydrophenanthren-2-yl)propan-1-ol is derived.
2-(9,10-Dihydrophenanthren-2-yl)propanoic acid: A structurally similar compound with a carboxylic acid functional group instead of a hydroxyl group.
2,5-PRODAN: A related compound used in photophysical studies.
Uniqueness
This compound is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and potential biological activity. Its ability to inhibit the 3CLpro enzyme highlights its potential as a therapeutic agent, distinguishing it from other similar compounds.
Properties
CAS No. |
40452-18-4 |
|---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
2-(9,10-dihydrophenanthren-2-yl)propan-1-ol |
InChI |
InChI=1S/C17H18O/c1-12(11-18)14-8-9-17-15(10-14)7-6-13-4-2-3-5-16(13)17/h2-5,8-10,12,18H,6-7,11H2,1H3 |
InChI Key |
NJNXVQXOUUIOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)C3=CC=CC=C3CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















